N-benzyl-3-(2-chlorophenyl)-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide
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Overview
Description
N-benzyl-3-(2-chlorophenyl)-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure, which includes a benzyl group, a chlorophenyl group, and an oxazole ring, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(2-chlorophenyl)-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 2-chlorobenzaldehyde with ethylamine to form an intermediate, which is then subjected to cyclization with methyl isocyanate to form the oxazole ring
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and purification techniques to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(2-chlorophenyl)-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-benzyl-3-(2-chlorophenyl)-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-3-(2-chlorophenyl)-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-3-(2-chlorophenyl)-N-methylacrylamide
- N-benzyl-3-(5-(2-chlorophenyl)-2-furyl)-2-propenamide
- N-benzyl-3-(2-chlorophenyl)-N-ethylacrylamide
Uniqueness
N-benzyl-3-(2-chlorophenyl)-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide is unique due to its specific combination of functional groups and the presence of the oxazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
349130-80-9 |
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Molecular Formula |
C20H19ClN2O2 |
Molecular Weight |
354.8 g/mol |
IUPAC Name |
N-benzyl-3-(2-chlorophenyl)-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C20H19ClN2O2/c1-3-23(13-15-9-5-4-6-10-15)20(24)18-14(2)25-22-19(18)16-11-7-8-12-17(16)21/h4-12H,3,13H2,1-2H3 |
InChI Key |
ARXPPKDCBCGEQK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C |
solubility |
38.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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